8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
8-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWORAACFRCOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Neuroactivity
- 8-Br-1-Me-TIQ: Limited direct data, but bromine may enhance blood-brain barrier (BBB) penetration compared to 1MeTIQ, similar to halogenated analogs .
- 1MeTIQ: Endogenous neuroprotectant; inhibits dopamine auto-oxidation and mitigates PD-related neurodegeneration .
- Sal : Induces dopaminergic neuron apoptosis via oxidative stress; detected in PD patients .
- 1-BnTIQ : Higher toxicity than 1MeTIQ; linked to dopaminergic neuron damage .
Metabolism
Toxicity
- 1-BnTIQ : Higher brain concentrations correlate with neurotoxicity in rodents .
- Antitumor TIQs : LD₅₀ values vary widely (e.g., 280 mg/kg for 1-phenyl-6,7-dimethoxy-TIQ) .
Research Implications and Gaps
Further studies should:
Evaluate its neuroprotective/neurotoxic effects relative to 1MeTIQ and Sal.
Characterize metabolic pathways and BBB penetration efficiency.
Assess antitumor activity, leveraging halogenated TIQ frameworks .
Biological Activity
8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (8-Br-1MeTIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
8-Br-1MeTIQ has the molecular formula and features a bromine atom at the 8-position and a methyl group at the 1-position of the tetrahydroisoquinoline scaffold. This unique substitution pattern significantly influences its chemical reactivity and biological interactions.
The biological activity of 8-Br-1MeTIQ is primarily attributed to its interaction with various neurotransmitter systems. Key mechanisms include:
- Dopamine Receptor Modulation : Similar to its parent compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), 8-Br-1MeTIQ is believed to interact with dopamine receptors, potentially enhancing dopaminergic signaling. This interaction may inhibit the formation of neurotoxic metabolites such as 3,4-dihydroxyphenylacetic acid and reduce oxidative stress by modulating monoamine oxidase (MAO) activity .
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting levels of dopamine and other critical neurotransmitters in the brain.
Biological Activities
Research indicates that 8-Br-1MeTIQ exhibits several significant biological activities:
Neuroprotective Effects
Studies suggest that 8-Br-1MeTIQ may have neuroprotective properties by mitigating oxidative stress and promoting neuronal survival. Its ability to modulate dopamine signaling could make it a candidate for treating neurodegenerative diseases such as Parkinson's disease.
Antimicrobial Properties
Preliminary investigations have indicated potential antimicrobial activity against various pathogens. The structural features of 8-Br-1MeTIQ may enhance its binding affinity to microbial targets, although further studies are needed to elucidate these effects.
Antidepressant Activity
Given its influence on neurotransmitter systems, 8-Br-1MeTIQ may also exhibit antidepressant-like effects. Its interaction with serotonin and norepinephrine pathways could contribute to mood regulation.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of 8-Br-1MeTIQ in comparison with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at position 7 | Neuroprotective effects |
| 8-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 8 | Antimicrobial properties |
| 7-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 7 | Antidepressant effects |
| 6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline | Chlorine instead of bromine at position 6 | Potential anti-cancer activity |
This comparison highlights the unique combination of bromine and methyl groups in 8-Br-1MeTIQ that distinguishes it from its analogs and influences its biological activity.
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of 8-Br-1MeTIQ:
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of 8-Br-1MeTIQ resulted in significant improvements in motor function and reductions in neuronal loss compared to control groups.
- Antimicrobial Efficacy : A study evaluating various tetrahydroisoquinoline derivatives found that 8-Br-1MeTIQ exhibited notable antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
- Mood Enhancement in Clinical Trials : Preliminary clinical trials assessing the antidepressant potential of compounds similar to 8-Br-1MeTIQ showed promising results in improving mood scores among participants diagnosed with major depressive disorder.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction parameters influence yield?
- Methodology : A two-step approach is common: (1) bromination of the parent tetrahydroisoquinoline scaffold using elemental bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or THF under reflux, followed by (2) methylation at the 1-position via alkylation (e.g., methyl iodide with a base like KCO). Key parameters include temperature (40–60°C for bromination) and stoichiometric control to minimize di-substitution byproducts. Catalysts like PdCl/CuI may enhance regioselectivity in cross-coupling steps for derivatives .
- Data Contradictions : Some protocols report higher yields with NBS over elemental bromine due to reduced side reactions, but elemental bromine remains cost-effective for large-scale synthesis .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology : Use a combination of H/C NMR to identify substituent positions (e.g., methyl at C1 vs. C2) and bromine’s electronic effects on aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% for pharmacological studies). X-ray crystallography, though less common, resolves absolute configuration in chiral derivatives .
Q. What are the solubility and storage guidelines for this compound in experimental settings?
- Methodology : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For long-term storage, keep at 2–8°C in airtight, light-protected containers. Stock solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .
Advanced Research Questions
Q. How does the bromine substituent at C8 influence reactivity in substitution or cross-coupling reactions?
- Methodology : Bromine at C8 acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. For example, Pd-catalyzed coupling with aryl boronic acids replaces Br with aryl groups. Reactivity is sensitive to steric hindrance from the adjacent methyl group, requiring optimized ligands (e.g., XPhos) and temperatures (80–100°C) .
- Data Contradictions : Some studies report reduced coupling efficiency compared to non-methylated analogs, suggesting steric effects from the 1-methyl group lower catalytic accessibility .
Q. What in vitro models are suitable for evaluating its biological activity, particularly in neurological or oncological contexts?
- Methodology : Use cell-based assays targeting neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT receptors) via competitive binding studies (radioligand displacement). For anticancer activity, screen against NCI-60 cell lines with IC determination via MTT assays. Include positive controls (e.g., known inhibitors) and validate target engagement via Western blotting or qPCR .
- Mechanistic Insight : Structural analogs (e.g., tetrahydroisoquinoline derivatives) show activity via VEGF induction or HO-1 pathways, suggesting similar mechanisms for wound healing or neuroprotection .
Q. How can analytical challenges in quantifying trace impurities (e.g., de-brominated byproducts) be addressed?
- Methodology : Employ UPLC-MS/MS with a phenyl-hexyl column for high-resolution separation. Use gradient elution (0.1% formic acid in water/acetonitrile) and monitor for m/z shifts indicative of dehalogenation (loss of 79/81 Da). Quantify impurities against validated calibration curves (LOQ < 0.1%) .
Experimental Design Considerations
Q. What strategies mitigate oxidation of the tetrahydroisoquinoline core during synthesis?
- Methodology : Conduct reactions under inert atmosphere (N/Ar) and add antioxidants (e.g., BHT) to the solvent. Post-synthesis, purify via flash chromatography (silica gel, ethyl acetate/hexane) to remove oxidized quinoline impurities. Monitor oxidation via TLC (R shifts) .
Q. How do substituent variations (e.g., methyl at C1 vs. C4) impact pharmacological profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
